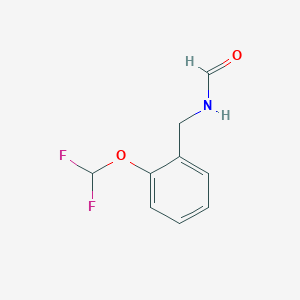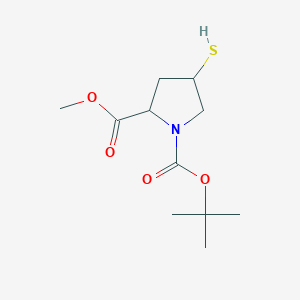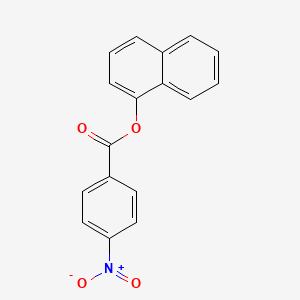![molecular formula C20H36O5 B14802169 (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802169.png)
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a cyclopentyl ring with multiple hydroxyl groups and a hept-5-enoic acid chain, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of hydroxyl groups, and the attachment of the hept-5-enoic acid chain. Common synthetic routes may include:
Cyclopentyl Ring Formation: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Hydroxyl Group Introduction: Hydroxyl groups can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.
Attachment of Hept-5-enoic Acid Chain: This step may involve coupling reactions using reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
科学的研究の応用
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid: shares similarities with other cyclopentyl-containing compounds and hydroxylated fatty acids.
Uniqueness
- The unique combination of the cyclopentyl ring, multiple hydroxyl groups, and the hept-5-enoic acid chain distinguishes this compound from others. Its specific structure allows for diverse chemical reactions and applications, making it a valuable molecule in various scientific fields.
特性
分子式 |
C20H36O5 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4+/t15-,16+,17+,18-,19+/m0/s1 |
InChIキー |
LLQBSJQTCKVWTD-PUVGAGERSA-N |
異性体SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O |
正規SMILES |
CCCCCC(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B14802096.png)
![[2-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B14802097.png)
![N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B14802112.png)
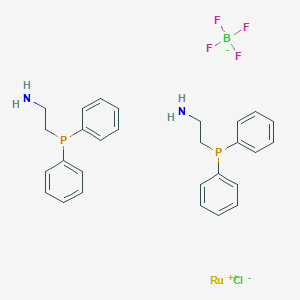
![(2R,7R,16R)-2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B14802124.png)
![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B14802127.png)
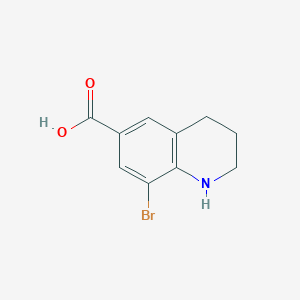
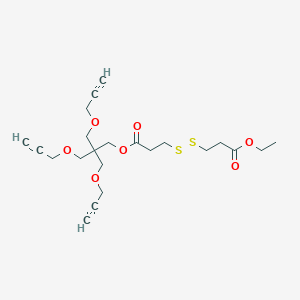
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![Piperazine, 1-(4-oxo-4-phenylbutyl)-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)carbonyl]-](/img/structure/B14802164.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)
